3-Methyl-N-methylbenzylamine
Overview
Description
3-Methyl-N-methylbenzylamine is an organic compound. It is a colorless to light yellow liquid . It has been used as a templating agent in the synthesis of amine-templated materials .
Synthesis Analysis
The synthesis of amines like 3-Methyl-N-methylbenzylamine can be achieved through several methods. Some of these include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .Molecular Structure Analysis
The molecular formula of 3-Methyl-N-methylbenzylamine is C9H13N . The molecular weight is 135.21 .Chemical Reactions Analysis
3-Methyl-N-methylbenzylamine is highly reactive, making it an ideal candidate for various chemical reactions, such as alkylation, acylation, and reductive amination .Physical And Chemical Properties Analysis
3-Methyl-N-methylbenzylamine is a colorless to light yellow liquid . It has a boiling point of 92 °C/15 mmHg and a specific gravity of 0.94 . The refractive index is 1.52 .Scientific Research Applications
Catalysis and Organic Synthesis
3-Methyl-N-methylbenzylamine and its derivatives are utilized in catalysis and organic synthesis, highlighting their versatility in enantioselective reactions and the synthesis of secondary alcohols. A notable application involves its use in the enantioselective addition of diethylzinc to aryl aldehydes, catalyzed by optically active aminonaphthol derivatives obtained from the condensation of 2-naphthol, benzaldehyde, and (S)-methylbenzylamine followed by N-methylation. This process yields high enantioselectivities (up to 99.8%) at room temperature, showcasing its efficiency in producing chiral alcohol derivatives with potential applications in pharmaceuticals and fine chemicals (Liu et al., 2001).
Solubility Enhancement and Pharmaceutical Applications
The solubility of pharmaceutical compounds is a critical factor in drug development. Research on the solubility of salts of benzylamine derivatives, including N-methylbenzylamine, has shown that these compounds can significantly enhance solubility. A study demonstrated that the solubility of crystalline salts formed with N-methylbenzylamine was orders of magnitude higher than those of corresponding benzylamine salts. This increased solubility is attributed to the reduced crystal lattice energy, likely due to the reduced number of strong hydrogen bonds. Such findings are crucial for the pharmaceutical industry, where solubility plays a vital role in the bioavailability of drugs (Parshad et al., 2004).
Material Science and Nanotechnology
In the field of materials science and nanotechnology, derivatives of 3-Methyl-N-methylbenzylamine have found applications in the synthesis and modification of materials. One study focused on the synthesis of N-methylbenzylammonium fluorochromate(VI) on silica gel, demonstrating its use as a selective and efficient heterogeneous oxidant. This material shows selectivity in the oxidation of aryl alcohols to their corresponding aldehydes and ketones under mild conditions. The durability and efficiency of this oxidant are enhanced when absorbed on silica gel, indicating potential applications in organic synthesis and material processing (Kassaee et al., 2004).
Advanced Functional Materials
The development of advanced functional materials often requires the utilization of specific chemical functionalities. N,N-bis(2-hydroxybenzyl)alkylamines, derivatives of benzylamine, have been used as ligands for rare earth metal ions, including cerium(III). This application led to the synthesis of single-phase ceria (CeO2) via thermal decomposition of the Ce(III)-benzoxazine dimer complexes. The resulting ceria powder, characterized by spherical particles with an average diameter of 20 nm, highlights the role of these compounds in producing nanostructured materials with potential applications in catalysis, electronics, and environmental remediation (Veranitisagul et al., 2011).
Safety And Hazards
properties
IUPAC Name |
N-methyl-1-(3-methylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8-4-3-5-9(6-8)7-10-2/h3-6,10H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTNVGNEUDTSOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549651 | |
Record name | N-Methyl-1-(3-methylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-N-methylbenzylamine | |
CAS RN |
39180-84-2 | |
Record name | N-Methyl-1-(3-methylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-N-methylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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